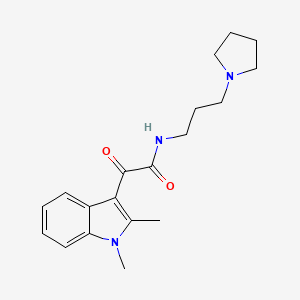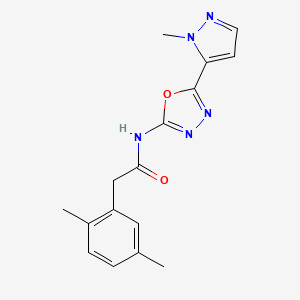
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of acetamide derivatives is well-documented in the literature. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions is described, which involves exploring different N-acyl, N-alkyl, and amino functions . Similarly, synthetic routes for 2-(pyridin-2-yl)-N,N-diphenylacetamide derivatives are also mentioned, indicating a methodological approach to the synthesis of complex acetamides . These methods could potentially be adapted for the synthesis of "2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide."
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for understanding their biological activity. The paper on N-(4,6-Diméthylpyrid-2-yl)-2-(3-nitrophényl)acétamide provides insights into the planarity of the molecule and the presence of intramolecular hydrogen bonding, which contributes to the stability of the compound . This information can be extrapolated to analyze the molecular structure of "this compound," which may also exhibit similar structural features.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is highlighted in the oxidation reactions of 2-(pyridin-2-yl)-N,N-diphenylacetamides, where different oxidants and reaction conditions lead to the formation of various products . This suggests that "this compound" could also undergo oxidation reactions, potentially leading to a variety of products depending on the specific conditions applied.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the hypoglycemic activity of 1,2-dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid and its analogs is determined by the substituents at specific positions on the molecule . This suggests that the physical and chemical properties of "this compound" would be similarly influenced by its indolyl and pyrrolidinyl substituents, potentially affecting its biological activity and solubility.
Aplicaciones Científicas De Investigación
Dopamine Receptor Modulating Activity
One significant application of compounds structurally related to 2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide is in modulating dopamine receptors. Research by Baures et al. (1994) explored the design and synthesis of compounds as mimics of a specific hydrogen-bonded structure. These compounds demonstrated the ability to enhance the binding of dopamine D2 receptor agonists, impacting the affinity and number of high-affinity sites available for binding (Baures et al., 1994).
Antimicrobial Activity
Studies have also explored the antimicrobial properties of compounds with similar structures. Bondock et al. (2008) synthesized various heterocycles incorporating antipyrine moiety and evaluated them as antimicrobial agents. These compounds were characterized through IR, NMR, and mass spectral studies, demonstrating potential in antimicrobial applications (Bondock et al., 2008).
Cognitive Enhancement
Another area of application is in cognitive enhancement. Fujimaki et al. (1990) investigated the metabolites of a novel nootropic agent structurally related to the compound . This study provided insights into the biotransformation of such compounds, which are essential for understanding their role in cognitive enhancement (Fujimaki et al., 1990).
NMDA Receptor Affinity
The affinity of N-acyl derivatives of 2-oxo-1-pyrrolidine acetamide to the NMDA receptor was studied by Chiriapkin et al. (2019). This research utilized molecular docking to predict the pharmacological activity of these compounds, contributing to the search for effective nootropic drugs (Chiriapkin et al., 2019).
Synthesis and Structural Analysis
Furthermore, the synthesis and structural analysis of related compounds have been a focus of research. Banfield et al. (1987) discussed the formation and X-ray structure determination of heterocyclic derivatives of guanidine, contributing to the understanding of the chemical structure and properties of these compounds (Banfield et al., 1987).
Propiedades
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-17(15-8-3-4-9-16(15)21(14)2)18(23)19(24)20-10-7-13-22-11-5-6-12-22/h3-4,8-9H,5-7,10-13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSGKAOUZFBLJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B3017548.png)
![6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017549.png)



![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3017553.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B3017554.png)
![2-Chloro-N-[1-(2-morpholin-4-yl-2-oxoethyl)indol-5-yl]acetamide](/img/structure/B3017555.png)




![N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B3017564.png)
